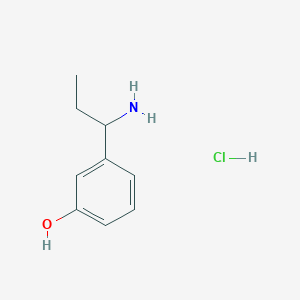

3-(1-Aminopropyl)phenol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Aminopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNOThis compound is characterized by the presence of an aminopropyl group attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 3-(1-Aminopropyl)phenol hydrochloride can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step reaction yields the desired product with a comprehensive yield of over 63%, making it suitable for industrial-scale production . Another method involves nucleophilic aromatic substitution, where an aryl halide undergoes substitution with a nucleophile to form the phenol derivative .

Analyse Chemischer Reaktionen

3-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group in phenols is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(1-Aminopropyl)phenol hydrochloride has the following characteristics:

- Chemical Formula : C9H14ClNO

- Molecular Weight : 187.67 g/mol

- Functional Groups : Amino and hydroxyl groups contribute to its reactivity and solubility in water.

The presence of the amino group allows for interactions with biological receptors, while the phenolic hydroxyl group enhances its potential as a pharmaceutical agent.

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It acts as a reagent in various chemical reactions, facilitating the development of derivatives with enhanced biological activity or altered pharmacological properties .

Biology

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further exploration in drug development .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Medicine

The compound is under investigation for various therapeutic applications:

- Antimicrobial Activity : It has shown effectiveness against a range of pathogens, indicating potential use as an antimicrobial agent .

- Anticancer Potential : Research indicates that it can induce apoptosis in cancer cells while sparing normal cells, suggesting its utility in selective anticancer therapies .

The biological activities of this compound can be summarized as follows:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiparasitic | Potential activity against malaria | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against both Gram-positive and Gram-negative bacteria. Results demonstrated significant antimicrobial activity at concentrations as low as 10 µg/mL, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results revealed IC50 values in the low micromolar range, suggesting strong potential for development as an anticancer agent due to its ability to selectively induce cell death in malignant cells .

Case Study 3: Pharmacokinetic Profile

Pharmacokinetic studies showed favorable absorption and distribution characteristics for this compound. These studies indicated a half-life conducive for therapeutic use, supporting its candidacy for further clinical investigations .

Wirkmechanismus

The mechanism of action of 3-(1-Aminopropyl)phenol hydrochloride involves its interaction with adrenergic receptors. As an indirect sympathomimetic agent, it causes the release of norepinephrine from adrenergic nerve terminals, leading to various physiological effects such as mydriasis (dilation of the pupil) . This mechanism is similar to that of other sympathomimetic agents like hydroxyamphetamine .

Vergleich Mit ähnlichen Verbindungen

3-(1-Aminopropyl)phenol hydrochloride can be compared with other similar compounds such as hydroxyamphetamine and 4-hydroxyamphetamine. These compounds share structural similarities but differ in their specific functional groups and physiological effects . For instance, hydroxyamphetamine is primarily used as a mydriatic agent for diagnostic purposes, while this compound has broader applications in scientific research .

Biologische Aktivität

3-(1-Aminopropyl)phenol hydrochloride, a compound characterized by its phenolic structure with an aminopropyl substituent, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C9H12ClN2O

- Molecular Weight : Approximately 187.67 g/mol

- Solubility : High solubility in water due to its hydrochloride form, enhancing its applicability in biological systems.

The biological activity of this compound is largely attributed to the presence of both the amino and hydroxyl functional groups. These groups facilitate interactions with various biological targets, including receptors and enzymes. The compound's reactivity allows it to participate in biochemical pathways that can influence cellular functions.

1. Neuroprotective Effects

Preliminary studies indicate that this compound exhibits neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

2. Antimicrobial Activity

Research suggests that this compound possesses antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .

3. Anticancer Potential

The compound has been evaluated for its anticancer effects, particularly in malignant melanoma cells. Studies have reported significant cytotoxicity, with IC50 values indicating potent activity against cancer cell lines . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Study on Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

Data Tables

Eigenschaften

IUPAC Name |

3-(1-aminopropyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITVICROZQBGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.